molecular formula C11H22N2 B1452458 1-Cyclohexylpiperidin-3-amine CAS No. 933713-15-6

1-Cyclohexylpiperidin-3-amine

Cat. No. B1452458
CAS RN: 933713-15-6
M. Wt: 182.31 g/mol
InChI Key: JWKJHQNKTLGEBL-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidin-3-amine, also known as PCPA, is an organic compound that belongs to the class of piperidine derivatives. It has a CAS Number of 933713-15-6 . The compound has a molecular weight of 182.31 and its IUPAC name is 1-cyclohexyl-3-piperidinamine .


Molecular Structure Analysis

The InChI code for 1-Cyclohexylpiperidin-3-amine is 1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Cyclohexylpiperidin-3-amine is an oil at room temperature . The compound’s physical form and properties can vary depending on whether it is in its base form or as a salt, such as a dihydrochloride .

Scientific Research Applications

Drug Design and Development

1-Cyclohexylpiperidin-3-amine is a valuable building block in the synthesis of pharmaceutical compounds. Its piperidine core is a common motif in many drugs, contributing to their pharmacological activity. Researchers utilize this compound in the design of new drugs, particularly for its role in enhancing binding affinity and selectivity towards biological targets .

Synthesis of Piperidine Derivatives

This compound serves as a precursor in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are explored for their potential as new therapeutic agents, with diverse biological activities ranging from anti-inflammatory to neuroprotective effects .

Nanotechnology and Material Science

In the field of materials science, 1-Cyclohexylpiperidin-3-amine is used to develop functional materials such as polymers, catalysts, sensors, and nanomaterials. Its amine group can react with various substrates, allowing for the creation of innovative materials with specific properties for technological applications .

Biological Studies and Gene Delivery

The compound’s structural features make it suitable for gene delivery applications. It can be used to form complexes with nucleic acids, facilitating their transport into cells. This is crucial for studies involving gene expression, gene knockdown, or gene editing technologies .

Chemical Biology and Enzyme Inhibition

1-Cyclohexylpiperidin-3-amine is investigated for its ability to inhibit certain enzymes, which is vital in understanding disease mechanisms and developing treatments. By modifying the compound, researchers can study its interaction with enzymes and its potential as a lead compound for inhibitor design .

Analytical Chemistry and Chromatography

Due to its unique chemical properties, this compound is used as a standard or reference in chromatographic analysis. It helps in the calibration of equipment and serves as a comparison point for the identification and quantification of similar compounds in complex mixtures .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

Relevant Papers The search results include references to peer-reviewed papers related to 1-Cyclohexylpiperidin-3-amine . These papers could provide further information on the compound’s properties, synthesis, and potential applications.

Mechanism of Action

properties

IUPAC Name

1-cyclohexylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKJHQNKTLGEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylpiperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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